2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a solid compound with a molecular weight of 230.1 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research . It is also a commonly used pesticide intermediate, which can be used to synthesize pesticides, insecticides, and herbicides .
Synthesis Analysis
The synthesis of this compound involves a reaction with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0g, 66.2mmol) and toluene (30ml) in a reactor under stirring. Phosphorus oxychloride (18.5 ml, 198.5 mmol) is added and the reactor is heated to 70°C. Diisopropylethylamine (23.0m, 132.3mmol) is added within 2.5 hours to control the exothermic reaction .Molecular Structure Analysis
The IUPAC name of this compound is this compound and its InChI code is 1S/C9H9Cl2N3/c1-5(2)14-4-3-6-7(10)12-9(11)13-8(6)14/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 230.1 . The compound is soluble in DMSO, ethyl acetate, and methanol .Scientific Research Applications
Synthesis and Optical Properties
- 2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidines have been explored for their role in the synthesis of chromophores. The incorporation of polar substituents enables tuning of the energy of frontier orbitals, significantly impacting the compounds' optical properties. This includes the enhancement of fluorescence quantum yield up to 73%, which is crucial for applications in photoluminescent materials (Bucevičius et al., 2015).
Pharmaceutical Synthesis
- Pyrrolo[2,3-d]pyrimidines, a category including 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, are extensively studied for their pharmaceutical significance. They have been synthesized starting from basic organic compounds like alanine and malononitrile, demonstrating a cost-effective and environmentally friendly approach to pharmaceutical production (Fischer & Misun, 2001).
Antiviral Research
- Compounds derived from pyrrolo[2,3-d]pyrimidine, which includes the 2,4-dichloro-7-isopropyl variant, have been investigated for their potential antiviral activities. They have shown some efficacy in in vitro studies against viruses such as the human cytomegalovirus (HCMV) and herpes simplex virus (HSV), although further research is necessary to confirm their clinical utility (Saxena et al., 1988).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, playing a crucial role in numerous biological processes .
Mode of Action
Pyrimidine derivatives typically interact with their targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Biochemical Pathways
Pyrimidine derivatives are known to play a significant role in nucleic acid synthesis, which is a critical process in all living cells .
Pharmacokinetics
It is soluble in dmso, ethyl acetate, and methanol, and slightly soluble in water , which may influence its bioavailability.
Result of Action
As a pyrimidine derivative, it may interfere with dna and rna synthesis, potentially affecting cell division and growth .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2,4-Dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine . It should be stored in a dark place, sealed in dry conditions, and kept at room temperature .
Safety and Hazards
This compound is an organic compound with certain toxicity . When using or handling it, appropriate safety protection measures should be taken, such as wearing gloves, goggles, and protective clothing . Inhalation of its powder or vapor should be avoided, and it should be kept away from open flames and high temperatures . It should also be avoided from contact with strong oxidizers and strong acids .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition leads to the disruption of the cell cycle, which can be beneficial in the treatment of cancer .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound has been observed to induce apoptosis, or programmed cell death . This is achieved through the inhibition of CDK2, which leads to cell cycle arrest and subsequent apoptosis. Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to induce changes in gene expression, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained cell cycle arrest and apoptosis in cancer cells . These effects are particularly pronounced in in vitro studies, where the compound is directly applied to cell cultures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK2 and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to healthy cells and tissues . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CDK2 . The compound’s inhibition of CDK2 affects the phosphorylation of various substrates, leading to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s activity and effectiveness in biochemical processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with CDK2 and other biomolecules . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further influencing its activity .
Properties
IUPAC Name |
2,4-dichloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-5(2)14-4-3-6-7(10)12-9(11)13-8(6)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWRJCCGUUJABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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